2,2'-[Disulfanediylbis(methylene)]bis(2-chloro-N-phenylpropanamide)
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Overview
Description
2,2’-[Disulfanediylbis(methylene)]bis(2-chloro-N-phenylpropanamide) is a complex organic compound characterized by the presence of disulfide linkages and chlorinated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Disulfanediylbis(methylene)]bis(2-chloro-N-phenylpropanamide) typically involves the reaction of 2-chloro-N-phenylpropanamide with a disulfide-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require the use of catalysts to facilitate the formation of the disulfide bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2,2’-[Disulfanediylbis(methylene)]bis(2-chloro-N-phenylpropanamide) can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols.
Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2,2’-[Disulfanediylbis(methylene)]bis(2-chloro-N-phenylpropanamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to form disulfide bonds with proteins.
Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant or in drug delivery systems.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2’-[Disulfanediylbis(methylene)]bis(2-chloro-N-phenylpropanamide) involves its ability to interact with biological molecules through the formation of disulfide bonds. This interaction can modulate the activity of proteins and enzymes, potentially leading to therapeutic effects. The compound may also act as an antioxidant by scavenging reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Disulfanediylbis(n-sec-butylbenzamide)
- 2,2’-Disulfanediylbis(4-chloroaniline)
- 2,2’-Disulfanediylbis(N-methylacetamide)
Uniqueness
2,2’-[Disulfanediylbis(methylene)]bis(2-chloro-N-phenylpropanamide) is unique due to its specific combination of disulfide linkages and chlorinated phenyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in research and industry.
Properties
CAS No. |
34880-25-6 |
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Molecular Formula |
C20H22Cl2N2O2S2 |
Molecular Weight |
457.4 g/mol |
IUPAC Name |
3-[(3-anilino-2-chloro-2-methyl-3-oxopropyl)disulfanyl]-2-chloro-2-methyl-N-phenylpropanamide |
InChI |
InChI=1S/C20H22Cl2N2O2S2/c1-19(21,17(25)23-15-9-5-3-6-10-15)13-27-28-14-20(2,22)18(26)24-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
JONQDWMNEWRBRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSSCC(C)(C(=O)NC1=CC=CC=C1)Cl)(C(=O)NC2=CC=CC=C2)Cl |
Origin of Product |
United States |
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